molecular formula C9H12N2O2 B8648304 2-Amino-4-methoxy-3-methylbenzamide CAS No. 922520-33-0

2-Amino-4-methoxy-3-methylbenzamide

Cat. No.: B8648304
CAS No.: 922520-33-0
M. Wt: 180.20 g/mol
InChI Key: ANKNVGSWWFUHLJ-UHFFFAOYSA-N
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Description

2-Amino-4-methoxy-3-methylbenzamide (CAS RN: 922520-33-0) is an organic compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.204 g/mol . Structurally, it features a benzamide backbone substituted with amino, methoxy, and methyl groups at positions 2, 4, and 3, respectively.

Properties

CAS No.

922520-33-0

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-amino-4-methoxy-3-methylbenzamide

InChI

InChI=1S/C9H12N2O2/c1-5-7(13-2)4-3-6(8(5)10)9(11)12/h3-4H,10H2,1-2H3,(H2,11,12)

InChI Key

ANKNVGSWWFUHLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1N)C(=O)N)OC

Origin of Product

United States

Comparison with Similar Compounds

3-Amino-4-methylbenzamide (CAS RN: 19406-86-1)

  • Molecular Formula : C₈H₁₀N₂O
  • Molecular Weight : 150.17 g/mol
  • Lower molecular weight (150.17 vs. 180.20) may influence solubility and pharmacokinetic properties. Melting point: 128–132°C .

3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide (CAS RN: 63969-05-1)

  • Molecular Formula : C₁₆H₁₆ClN₃O₂
  • Molecular Weight : 317.77 g/mol
  • Higher molecular weight (317.77 vs. 180.20) suggests expanded applications in drug design, particularly for targeting hydrophobic binding pockets .

4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide

  • Molecular Formula : C₁₆H₁₈N₂O₂
  • Molecular Weight : 270.33 g/mol
  • Key Differences: Features a benzyloxy group at position 3 and dimethyl substitution on the amide nitrogen, increasing lipophilicity and metabolic stability.

Methyl 4-acetamido-2-hydroxybenzoate

  • Molecular Formula: C₁₀H₁₁NO₄
  • Molecular Weight : 209.20 g/mol
  • Key Differences: Esterification of the carboxylic acid group and acetylation of the amino group alter solubility and reactivity. Used as a precursor in synthesizing halogenated derivatives (e.g., bromo- or chloro-substituted analogs), highlighting divergent synthetic pathways compared to 2-amino-4-methoxy-3-methylbenzamide .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Functional Groups
This compound C₉H₁₂N₂O₂ 180.20 922520-33-0 Amino, methoxy, methyl, amide
3-Amino-4-methylbenzamide C₈H₁₀N₂O 150.17 19406-86-1 Amino, methyl, amide
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide C₁₆H₁₆ClN₃O₂ 317.77 63969-05-1 Amino, methoxy, chloro, methyl, amide
4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide C₁₆H₁₈N₂O₂ 270.33 N/A Benzyloxy, dimethyl, amide
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₄ 209.20 N/A Acetamido, hydroxy, ester

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